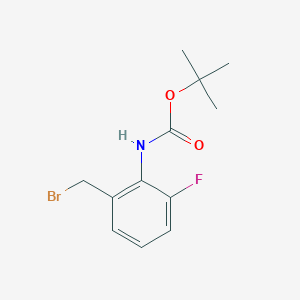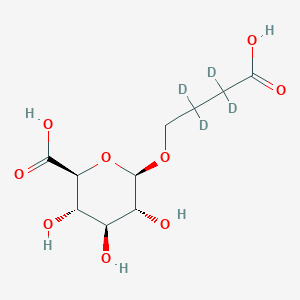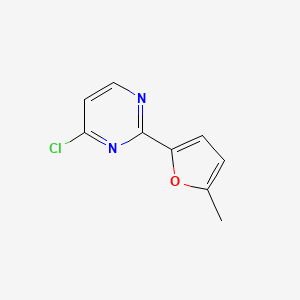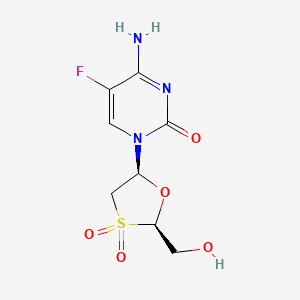
Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Endothall-3,4,4,5,5,6-d6 Monohydrate (d6 Major) is an isotopically labeled compound used primarily in scientific research. It is a derivative of Endothall, a chemical known for its herbicidal properties. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Endothall-3,4,4,5,5,6-d6 Monohydrate involves the incorporation of deuterium atoms into the Endothall molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Endothall-3,4,4,5,5,6-d6 Monohydrate is carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in flexible batch sizes to meet the varying needs of researchers.
Analyse Des Réactions Chimiques
Types of Reactions
Endothall-3,4,4,5,5,6-d6 Monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Endothall-3,4,4,5,5,6-d6 Monohydrate depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce different reduced forms of the compound.
Applications De Recherche Scientifique
Endothall-3,4,4,5,5,6-d6 Monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in clinical diagnostics and imaging to study metabolic disorders and other medical conditions.
Industry: Applied in environmental studies to detect pollutants and in quality control processes for various products
Mécanisme D'action
The mechanism of action of Endothall-3,4,4,5,5,6-d6 Monohydrate involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to track the compound’s behavior in biological systems and understand its effects at the molecular level. The compound can inhibit certain enzymes or disrupt specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Endothall: The non-deuterated form of the compound, commonly used as a herbicide.
Deuterated Compounds: Other deuterium-labeled compounds used in similar research applications, such as deuterated solvents and reference standards
Uniqueness
Endothall-3,4,4,5,5,6-d6 Monohydrate is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the compound’s stability and allow for precise tracking in various analytical techniques, making it a valuable tool in scientific studies.
Propriétés
Formule moléculaire |
C8H12O6 |
|---|---|
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
1,4,5,5,6,6-hexadeuterio-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/i1D2,2D2,3D,4D; |
Clé InChI |
RHLALKDQINFLPM-MIHIASBFSA-N |
SMILES isomérique |
[2H]C1(C(C2(C(C(C1(O2)[2H])C(=O)O)C(=O)O)[2H])([2H])[2H])[2H].O |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)








![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
